

5-(2-Methoxy-4-nitrophenyl)oxazole chemical properties and IUPAC name

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-(2-Methoxy-4-nitrophenyl)oxazole

Cat. No.: B186685

[Get Quote](#)

An In-depth Technical Guide to 5-(2-Methoxy-4-nitrophenyl)oxazole

This technical guide provides a comprehensive overview of the chemical properties, IUPAC name, and synthesis of **5-(2-Methoxy-4-nitrophenyl)oxazole**. The content is tailored for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Chemical Properties and Identification

5-(2-Methoxy-4-nitrophenyl)oxazole is an oxazole derivative that serves as a valuable building block in organic synthesis, notably as a key intermediate for pharmaceutical compounds.^[1] Its structure features a nitro group and a methoxy group on the phenyl ring attached to the oxazole core.

Table 1: Chemical and Physical Properties of **5-(2-Methoxy-4-nitrophenyl)oxazole**

Property	Value	Source(s)
IUPAC Name	5-(2-methoxy-4-nitrophenyl)-1,3-oxazole	[2]
Synonyms	5-(2-Methoxy-4-nitrophenyl)oxazole, Oxazole, 5-(2-Methoxy-4-nitrophenyl)-	[2]
CAS Number	198821-78-2	[2][3]
Molecular Formula	C ₁₀ H ₈ N ₂ O ₄	[4]
Molecular Weight	220.18 g/mol	[4]
Melting Point	150-152 °C	[5]
Boiling Point	355.2±27.0 °C (Predicted)	[4]
Density	1.321±0.06 g/cm ³ (Predicted)	[4]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of **5-(2-Methoxy-4-nitrophenyl)oxazole**.

Table 2: Spectroscopic Data for **5-(2-Methoxy-4-nitrophenyl)oxazole**

Technique	Data	Source(s)
¹ H NMR (CDCl ₃)	δ 8.03 (s, 1H), 7.96 (s, 1H), 7.94 (s, 1H), 7.87 (s, 1H), 7.75 (s, 1H), 4.10 (s, 3H)	[5]
¹³ C NMR (CDCl ₃)	δ 156.0, 151.2, 148.2, 146.6, 129.0, 126.4, 123.3, 116.7, 106.5, 56.6 ppm	[5]
Mass Spectrometry (MS)	m/z 221 (M + H) ⁺	[5]

Experimental Protocols: Synthesis

A scalable, two-step synthesis for **5-(2-methoxy-4-nitrophenyl)oxazole** has been developed, achieving a 75% overall yield and >95% purity.^[6] This process starts from a commercially available dye, the Fast Red B tetrafluoroborate salt.^[6]

Step 1: Palladium(0)-Catalyzed Formylation

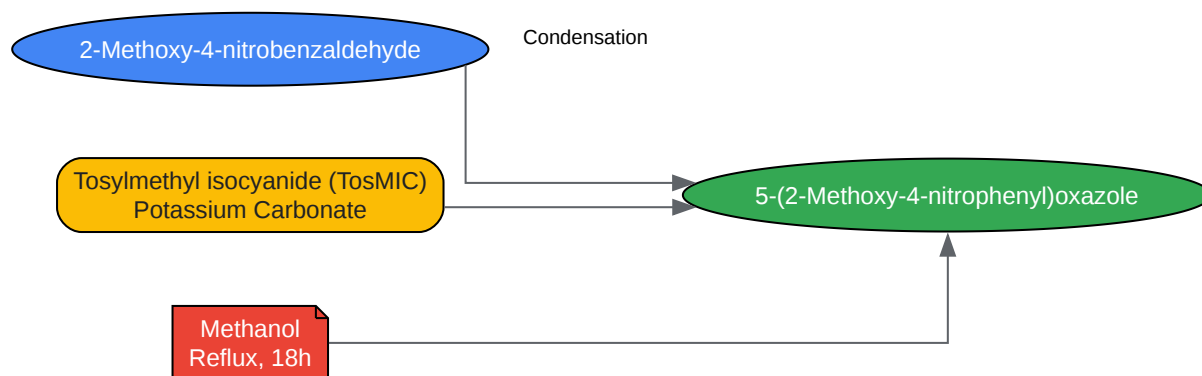
The initial step involves the palladium(0)-catalyzed formylation of an aryl diazonium species derived from the Fast Red B tetrafluoroborate salt to produce 2-methoxy-4-nitrobenzaldehyde.^{[5][6]}

Step 2: Condensation with Tosylmethyl Isocyanide (TosMIC)

The synthesized 2-methoxy-4-nitrobenzaldehyde is then condensed with tosylmethyl isocyanide (TosMIC) to yield the final product, **5-(2-methoxy-4-nitrophenyl)oxazole**.^{[5][6]}

Detailed Experimental Protocol for Condensation:

- To a solution of 2-methoxy-4-nitrobenzaldehyde (5.00 g, 27.5 mmol) in methanol (50 mL), add tosylmethyl isocyanide (5.37 g, 27.5 mmol) and potassium carbonate (10.0 g, 72.3 mmol).^[5]
- Heat the resulting brown suspension at reflux for 18 hours.^[5]
- After cooling to room temperature, concentrate the dark brown solution under reduced pressure.^[5]
- Partition the resulting black solid between methylene chloride (50 mL) and water (50 mL).^[5]
- The combined organic extracts are dried over MgSO₄.^[5]
- The dark green solution is treated with an activated charcoal/bentonite clay/silica gel mixture.^[5]
- Clarification by vacuum filtration followed by concentration under reduced pressure provides **5-(2-methoxy-4-nitrophenyl)oxazole** as a yellow solid (5.82 g, 96% yield).^[5]

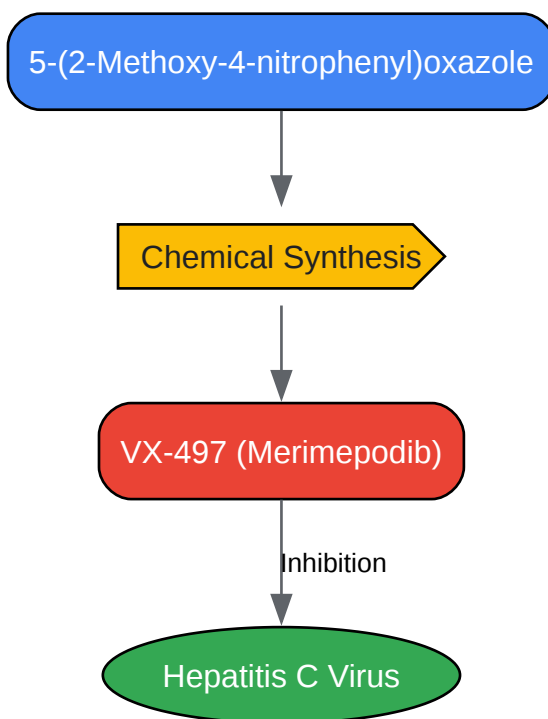


[Click to download full resolution via product page](#)

Synthetic pathway for **5-(2-Methoxy-4-nitrophenyl)oxazole**.

Biological Significance and Applications

5-(2-Methoxy-4-nitrophenyl)oxazole is a crucial intermediate in the synthesis of the hepatitis C drug candidate VX-497, also known as merimepodib.[5][6] The oxazole moiety is a privileged structure in medicinal chemistry, found in numerous biologically active compounds with a wide spectrum of activities, including antimicrobial, anticancer, and anti-inflammatory properties.[7][8] While specific signaling pathways for **5-(2-methoxy-4-nitrophenyl)oxazole** are not extensively documented due to its role as a synthetic intermediate, its contribution to the synthesis of merimepodib underscores its importance in the development of antiviral therapies. Merimepodib functions as an inhibitor of inosine 5'-monophosphate dehydrogenase (IMPDH), a key enzyme in the de novo synthesis of guanine nucleotides, which is essential for viral replication.[6]



[Click to download full resolution via product page](#)

Role as a key intermediate in drug synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. lookchem.com [lookchem.com]
- 2. 5-(2-METHOXY-4-NITROPHENYL)OXAZOLE | 198821-78-2 [amp.chemicalbook.com]
- 3. Page loading... [wap.guidechem.com]
- 4. 5-(2-METHOXY-4-NITROPHENYL)OXAZOLE CAS#: 198821-78-2 [chemicalbook.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]

- 8. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [5-(2-Methoxy-4-nitrophenyl)oxazole chemical properties and IUPAC name]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b186685#5-2-methoxy-4-nitrophenyl-oxazole-chemical-properties-and-iupac-name]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com